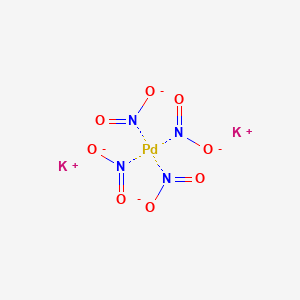
Ethyl(3-nitrophenyl)sulfane
Vue d'ensemble
Description
Ethyl(3-nitrophenyl)sulfane is an organic compound with the molecular formula C8H9NO2S . It is a chemical compound used in research .
Physical And Chemical Properties Analysis
Ethyl(3-nitrophenyl)sulfane is a solid compound that should be stored sealed in a dry environment at 2-8°C . The molecular weight of the compound is 183.23 g/mol .
Applications De Recherche Scientifique
1. Peptide Synthesis
Ethyl(3-nitrophenyl)sulfane, through its derivatives like 2-(p-nitrophenylthio)ethyl group, has been used in peptide synthesis. This group is utilized for carboxyl-group protection and can be selectively removed after conversion into the corresponding sulphone with alkali treatment (Amaral, 1969).
2. Synthesis of β-Amino Acid Derivatives
Ethyl(3-nitrophenyl)sulfane is involved in the synthesis of α-sulfanyl-β-amino acid derivatives, which are important building blocks for pharmaceuticals with potent biological activity. These derivatives are obtained using nanocrystalline magnesium oxide and have applications in drug development (Kantam et al., 2010).
3. Molecular Imaging and Detection
This compound plays a role in developing chemical probes for molecular imaging and detection of hydrogen sulfide and reactive sulfur species in biological systems. These probes are critical for understanding the roles of hydrogen sulfide in various physiological processes (Lin et al., 2015).
4. Material Synthesis
It is also used in the synthesis of transparent aromatic polyimides with high refractive indices and small birefringence. These materials have applications in various fields, including optics and electronics (Tapaswi et al., 2015).
5. Corrosion Inhibition
Ethyl(3-nitrophenyl)sulfane derivatives, such as Schiff bases, are investigated as corrosion inhibitors. These compounds significantly decrease the corrosion rate in metals, suggesting their potential use in industrial applications (Behpour et al., 2009).
6. Crystal Structure Analysis
The compound is used in the study of intermolecular interactions in crystal structures. Its derivatives help in understanding the supramolecular motifs and the role of different substituents in determining these structures (Jacob et al., 2011).
7. Medical Research
It has applications in medical research, particularly in the synthesis of novel structures for anti-Helicobacter pylori agents. These compounds show potent activities against this pathogen and have significant implications in treating gastric diseases (Carcanague et al., 2002).
8. Organic Synthesis
Ethyl(3-nitrophenyl)sulfane is involved in various organic synthesis processes, including the synthesis of amine-substituted aryl sulfides and benzo[b]thiophene derivatives. These reactions are significant for the development of new organic compounds (Duan et al., 2010).
9. Analytical Chemistry
The compound is also important in analytical chemistry, particularly in the development of spectrophotometric methods for determining nitrite and nitrate levels in various samples (Bendschneider & Robinson, 1952; Anderson, 1979).
10. Cancer Research
Ethyl(3-nitrophenyl)sulfane derivatives, like GT-094, are investigated for their potential in inhibiting colon cancer cell growth. This involves the activation of reactive oxygen species and specific molecular pathways, showcasing its potential in cancer therapy (Pathi et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
1-ethylsulfanyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAULDRPQLGWSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598761 | |
| Record name | 1-(Ethylsulfanyl)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl(3-nitrophenyl)sulfane | |
CAS RN |
34126-43-7 | |
| Record name | 1-(Ethylsulfanyl)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















